1-(tert-butoxycarbonyl)-1H-indole-5-boronic acid
Overview
Description
- 1-(tert-butoxycarbonyl)-1H-indole-5-boronic acid is a compound used in organic synthesis.
- It contains an indole ring with a boronic acid functional group and a tert-butoxycarbonyl (Boc) protecting group.
Synthesis Analysis
- The synthesis of this compound involves introducing the Boc group to the indole nitrogen using di-tert-butyl dicarbonate.
- The Boc group can be selectively removed under acidic conditions.
Molecular Structure Analysis
- The molecular formula is C₁₃H₁₅NO₂ , with a molecular weight of 217.26 g/mol .
- The compound has a boronic acid group attached to the indole ring.
Chemical Reactions Analysis
- The Boc group can be selectively removed using trifluoroacetic acid (TFA) or other strong acids.
- The boronic acid moiety can participate in Suzuki coupling reactions for further derivatization.
Physical And Chemical Properties Analysis
- Melting Point : 157-161°C
- Density : 1.2±0.1 g/cm³
- Boiling Point : 374.1±52.0°C at 760 mmHg
Scientific Research Applications
Synthesis and Organic Chemistry Applications
Indoles and Oxindoles Synthesis : The compound has been used in the synthesis of N-(tert-butoxycarbonyl)indoles and oxindoles from N-(tert-butoxycarbonyl-2-alkylanilines. This process involves the treatment of dilithiated N-(tert-butoxycarbonyl)anilines with dimethylformamide or carbon dioxide, leading to intermediates that are converted to N-(tert-butoxycarbonyl)indoles and oxindoles (Clark et al., 1991).
Novel Cyclo-Dimerization : A study demonstrated the novel cyclo-dimerization of 1-tert-butoxycarbonyl-3-alkenylindole derivatives, yielding cyclic dimers through a unique process (Kawasaki et al., 2005).
Deprotection Techniques : Research on deprotection methods, like using silica gel in refluxing toluene, has shown effectiveness in removing N-Boc protected groups, including indoline derivatives (Min, 2007).
Catalysis and Chemical Transformations
Palladium-Catalyzed Reactions : A palladium-catalyzed method for synthesizing tert-butyl esters from boronic acids using di-t-butyl dicarbonate has been developed. This method is efficient for various substrates, including indoles and quinolines (Li et al., 2014).
Boronic Acid Catalysis : Research has demonstrated the use of boronic acid to accelerate a three-component reaction for the synthesis of α-sulfanyl-substituted indole-3-acetic acids (Das et al., 2017).
Polymer Science
- Polymers Containing tert-Butoxycarbonyl Moiety : In polymer materials chemistry, the tert-butoxycarbonyl group has been used in the synthesis of methacrylate polymers. The thermal decomposition behavior of these polymers has been studied, showing that the deprotection of the BOC group occurs at specific temperatures (Jing et al., 2019).
Safety And Hazards
- Harmful if swallowed or inhaled.
- Avoid skin and eye contact.
- Dispose of properly according to regulations.
Future Directions
- Investigate applications in drug discovery and peptide synthesis.
- Explore modifications for improved stability and reactivity.
Remember that this analysis is based on available information, and further research may yield additional insights. 🌟
properties
IUPAC Name |
[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-5-yl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BNO4/c1-13(2,3)19-12(16)15-7-6-9-8-10(14(17)18)4-5-11(9)15/h4-8,17-18H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMSHKSBYXDUUBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N(C=C2)C(=O)OC(C)(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593251 | |
Record name | [1-(tert-Butoxycarbonyl)-1H-indol-5-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10593251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-butoxycarbonyl)-1H-indole-5-boronic acid | |
CAS RN |
317830-84-5 | |
Record name | [1-(tert-Butoxycarbonyl)-1H-indol-5-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10593251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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